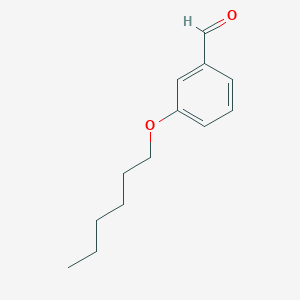

3-(Hexyloxy)benzaldehyde

Beschreibung

Significance of Aromatic Aldehyde Scaffolds in Organic Synthesis

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. researchgate.netontosight.ai Their aldehyde group is highly reactive and participates in numerous chemical reactions, including oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions. These reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, are foundational in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.gov The benzaldehyde (B42025) core is a common feature in many natural products and biologically active compounds, making it a key target for synthetic chemists.

The Role of Alkoxy Substituents in Modulating Molecular Properties

The introduction of an alkoxy group (a hydrocarbon chain linked to an oxygen atom) onto an aromatic ring can significantly influence the parent molecule's properties. Alkoxy groups are electron-donating, which can affect the reactivity of the aromatic ring and any other functional groups present. nih.gov The length and branching of the alkyl chain in the alkoxy group can also impact the molecule's solubility, with longer chains generally increasing solubility in nonpolar solvents. acs.org Furthermore, alkoxy substituents can influence the supramolecular organization of molecules in the solid state, affecting crystal packing and the formation of liquid crystalline phases. acs.orgacs.org This modulation of physical and electronic properties is crucial in the design of new materials with specific optical or electronic characteristics. nih.gov

Academic Research Context for 3-(Hexyloxy)benzaldehyde and Related Derivatives

This compound, with its meta-substituted hexyloxy group, is a subject of interest in several areas of academic research. Its structure makes it a valuable intermediate in the synthesis of novel organic materials, particularly liquid crystals and polymers. The hexyloxy group can impart desirable properties such as increased solubility and the ability to form ordered molecular assemblies. mdpi.com Researchers have explored its use in the synthesis of chalcones, which are known for their potential biological activities. sciensage.info Additionally, derivatives of this compound have been investigated for their potential applications in medicinal chemistry, with some studies exploring their antimicrobial and anticancer properties. tandfonline.com

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C13H18O2. It is characterized by a benzaldehyde core with a hexyloxy group attached at the third (meta) position of the benzene (B151609) ring.

| Property | Value |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Table 1: Physical and Chemical Properties of this compound. Data sourced from sigmaaldrich.com.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzaldehyde (B18108) with a base, such as sodium hydroxide (B78521), followed by nucleophilic substitution with an n-hexyl halide, like 1-bromohexane (B126081). A phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, is often employed to facilitate the reaction between the aqueous and organic phases.

The purification of the resulting this compound can be carried out using chromatographic techniques. For laboratory-scale purification, silica (B1680970) gel chromatography is effective. On an industrial scale, simulated moving bed (SMB) chromatography can be utilized to achieve high purity levels, often exceeding 99.5%.

Characterization of the compound is performed using various spectroscopic methods. The presence of the aldehyde and ether functional groups can be confirmed by Infrared (IR) spectroscopy, with characteristic peaks appearing around 1695 cm⁻¹ for the carbonyl (C=O) stretch and 1250 cm⁻¹ for the ether (C-O-C) linkage. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet around δ 10.35 ppm. The aromatic protons resonate between δ 7.40 and 7.55 ppm, while the protons of the hexyloxy group are observed at δ 4.05 ppm (triplet for the OCH₂) and between δ 0.90 and 1.80 ppm for the rest of the alkyl chain. The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbon at approximately δ 191.2 ppm.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by its aldehyde functional group, which is susceptible to both oxidation and reduction.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(hexyloxy)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction

Conversely, the aldehyde can be reduced to form the corresponding primary alcohol, 3-(hexyloxy)benzyl alcohol. This reduction is typically carried out using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Other Reactions

The aldehyde group of this compound can also participate in a range of condensation reactions, such as the Knoevenagel condensation, to form more complex molecular structures. researchgate.net For instance, it can be reacted with malononitrile (B47326) to produce 2-(3-(hexyloxy)benzylidene)malononitrile. Additionally, it can undergo Wittig-type reactions to form alkenes. nih.gov The hexyloxy group itself is generally stable but can undergo cleavage under harsh conditions.

Applications in Scientific Research

The unique combination of a reactive aldehyde group and a flexible hexyloxy chain makes this compound a valuable building block in several areas of scientific research.

Intermediate in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its hexyloxy group enhances solubility in organic solvents compared to simpler benzaldehydes, facilitating its use in the development of new materials and potential pharmaceutical compounds.

Liquid Crystal Research

A significant application of this compound and its derivatives is in the field of liquid crystals. mdpi.comsciensage.info The elongated molecular shape and the flexibility of the hexyloxy chain are conducive to the formation of mesophases. For example, Schiff base derivatives of this compound have been synthesized and shown to exhibit nematic liquid crystal phases. researchgate.net The presence and length of the alkoxy chain play a crucial role in determining the type of liquid crystalline phase and the temperature range over which it is stable. mdpi.com

Synthesis of Biologically Active Molecules

Derivatives of this compound have been investigated for their potential biological activities. For example, thiazole (B1198619) derivatives synthesized from this compound have shown promising antibacterial activity against certain strains of bacteria. tandfonline.com Specifically, one such derivative demonstrated potent activity against Klebsiella pneumoniae. tandfonline.com Other research has explored the synthesis of chalcones and related compounds from this compound, which are classes of molecules known to possess a wide range of biological effects, including potential anticancer properties. sciensage.info

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQOJQWLCELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443399 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-09-8 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

The synthesis of 3-(Hexyloxy)benzaldehyde is achieved through well-established organic chemistry reactions, primarily involving the formation of an ether linkage and the oxidation of an alcohol.

Etherification Reactions for Alkoxy Group Introduction

The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. masterorganicchemistry.comucalgary.ca In this specific synthesis, the sodium or potassium salt of 3-hydroxybenzaldehyde (B18108) (the alkoxide) is reacted with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, to form the ether linkage. wikipedia.orgmasterorganicchemistry.comwvu.edu

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972), with a base such as potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde. academie-sciences.fr The reaction mixture is often heated under reflux to ensure completion. unimas.my The Williamson ether synthesis is broadly applicable for preparing both symmetrical and asymmetrical ethers. wikipedia.org

An alternative approach involves using phase-transfer catalysis (PTC). For instance, reacting 3-hydroxybenzaldehyde with 1-bromohexane in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and aqueous sodium hydroxide (B78521) can yield this compound efficiently.

Table 1: Williamson Ether Synthesis Conditions for Alkoxybenzaldehydes

| Reactants | Base | Catalyst | Solvent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 3-hydroxybenzaldehyde, 1-bromohexane | 50% NaOH(aq) | Tetrabutylammonium bromide (5 mol%) | - | 50°C, 6 hours | 70% | 94% | |

| 4-hydroxybenzaldehyde, 1-bromohexane | K₂CO₃ | TBAI | Methyl ethyl ketone | Reflux, 18 hours | High | - | unimas.my |

TBAI: Tetrabutylammonium iodide

Oxidation Pathways from Corresponding Alcohols

Another key synthetic route involves the oxidation of the corresponding primary alcohol, (3-(Hexyloxy)phenyl)methanol. This transformation selectively converts the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. Various oxidizing agents can be employed for this purpose.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). researchgate.netsathyabama.ac.in These reagents are known for their mild conditions and high selectivity. For example, PCC is typically used in a solvent like dichloromethane (B109758) (CH₂Cl₂). sathyabama.ac.in Other methods like the Corey-Kim oxidation can also be applied. chemchart.com While stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can oxidize primary alcohols, they often lead to the formation of the corresponding carboxylic acid, 3-(Hexyloxy)benzoic acid. sathyabama.ac.ingoogle.com

Multi-step Synthetic Routes for Aryl Ether Aldehydes

The synthesis of this compound is a component of multi-step synthetic sequences aimed at producing more complex molecules. youtube.comtrine.edu A typical linear synthesis strategy involves first performing the etherification on a readily available precursor like 3-hydroxybenzaldehyde, followed by subsequent reactions on the aldehyde group. sathyabama.ac.in

For instance, a complete synthetic pathway could be:

Etherification: Reaction of 3-hydroxybenzaldehyde with 1-bromohexane via Williamson ether synthesis to produce this compound. academie-sciences.fr

Derivatization: The resulting aldehyde can then be used in further reactions, such as condensation or reduction, to build more complex molecular architectures. google.com

Derivatization Reactions and Functional Group Transformations

The aldehyde moiety in this compound is a reactive functional group that readily undergoes various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions of the Aldehyde Moiety

The carbonyl group of the aldehyde is electrophilic and is a prime site for nucleophilic attack. Condensation reactions are a major class of reactions for aldehydes, involving the addition of a nucleophile followed by the elimination of a water molecule.

One of the most important condensation reactions of aldehydes is the formation of Schiff bases (or imines). rasayanjournal.co.inijcrt.org This reaction occurs when this compound is treated with a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. rasayanjournal.co.in

This reaction is versatile and has been used to synthesize a variety of imine derivatives from alkoxy-substituted benzaldehydes. academie-sciences.frresearchgate.netasianpubs.org For example, reacting this compound with an aromatic or aliphatic primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of the corresponding N-substituted imine. asianpubs.orgeurjchem.com The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the C=O band of the aldehyde. asianpubs.org

Table 2: Representative Schiff Base Formation from Alkoxybenzaldehydes

| Aldehyde | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 4-hydroxy benzaldehyde (B42025) | 3-aminomethyl pyridine | 4-((pyridin-3-ylmethylimino)methyl)phenol | 80% | eurjchem.com |

| 2-(hexyloxy)benzaldehyde | 5-amino-1,10-phenanthroline | L1 Schiff Base Ligand | - | researchgate.netasianpubs.org |

Cyclization Reactions for Heterocyclic Scaffolds

The aldehyde functionality of this compound is a key entry point for the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Porphyrins are large, aromatic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits linked by methine bridges. mdpi.com The substitution of these macrocycles at their external carbon positions allows for the tuning of their electronic and physical properties. mdpi.com Arylaldehydes, such as this compound, are crucial reagents in the synthesis of meso-substituted porphyrins.

The most common method for this synthesis is the acid-catalyzed condensation of the aldehyde with pyrrole. In this reaction, four molecules of the aldehyde react with four molecules of pyrrole to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. The hexyloxy groups introduced from the benzaldehyde reactant can enhance the solubility of the resulting porphyrin in organic solvents and influence its self-assembly and liquid crystalline properties. scholaris.ca For example, a reaction between a bis(hexyloxy)benzaldehyde and dipyrromethane has been used as a route to construct porphyrin structures. rsc.org The use of such substituted aldehydes is a fundamental strategy for creating functional porphyrin-based materials for applications ranging from organic photovoltaics to supramolecular chemistry. acs.orgresearchgate.net

Table 3: General Components for Meso-Substituted Porphyrin Synthesis

| Carbonyl Precursor | Pyrrolic Precursor | Key Reaction Type | Resulting Core Structure |

|---|

Benzimidazole (B57391) Synthesis from Diamines

Benzimidazole is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. nih.gov Derivatives of benzimidazole are of significant interest due to their wide range of biological activities. researchgate.net A primary synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govrjpbcs.com

The reaction proceeds via the initial formation of a Schiff base intermediate from the reaction of one amino group of the diamine with the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to yield the aromatic benzimidazole ring. rjpbcs.com A variety of catalysts and reaction conditions can be employed, including the use of dioxane dibromide for oxidative cyclization at room temperature. rjpbcs.com This methodology is broadly applicable to a wide range of substituted aldehydes, including this compound, allowing for the introduction of the 3-hexyloxyphenyl moiety at the 2-position of the benzimidazole core. nih.govresearchgate.net

Table 4: General Scheme for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Key Step | Product |

|---|

Redox Chemistry of the Benzaldehyde Functionality

The aldehyde group is at an intermediate oxidation state, making it susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-(hexyloxy)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using metal hydride reagents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. For the reduction of this compound, NaBH₄ is generally sufficient and offers high yields of the corresponding benzyl (B1604629) alcohol derivative without affecting the aromatic ring or the ether linkage. This reduction is a key step for synthesizing various derivatives where a hydroxymethyl group is required.

Table 5: Reduction of this compound

| Substrate | Reagent | Product | Reaction Type | Reference |

|---|

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(hexyloxy)benzoic acid. This transformation is a fundamental process in organic synthesis, and several reliable methods are available to achieve this conversion with high efficiency. The choice of oxidant and reaction conditions can be tailored based on the desired scale and compatibility with other functional groups.

One of the most effective and widely used methods for this transformation is the Pinnick oxidation . This reaction employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgnrochemistry.com The Pinnick oxidation is renowned for its high functional group tolerance and its ability to oxidize aldehydes to carboxylic acids without affecting other sensitive moieties that might be present in the molecule. wikipedia.orgwordpress.com The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which acts as the active oxidizing species. nrochemistry.com To prevent side reactions from the hypochlorous acid (HOCl) byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added. nrochemistry.com

Another powerful method is the Jones oxidation , which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgsciencemadness.org The Jones reagent is a strong oxidizing agent that efficiently converts primary alcohols and aldehydes into carboxylic acids. wikipedia.orgorganicchemistrytutor.com The reaction is rapid and typically provides high yields. The mechanism involves the formation of a chromate (B82759) ester from the aldehyde hydrate, which is then oxidized to the carboxylic acid. organic-chemistry.org The visible color change of the chromium species from orange (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the reaction. sciencemadness.org

More contemporary and environmentally benign methods have also been developed. A notable example is the photocatalyst-free aerobic oxidation , which uses atmospheric oxygen as the oxidant, promoted by light. researchgate.net In a study on related compounds, 4-(hexyloxy)benzaldehyde (B1346792) was successfully converted to 4-(hexyloxy)benzoic acid in 86% yield using LED irradiation in a mixture of acetone and water, demonstrating a green and sustainable approach. semanticscholar.org

The following table summarizes common methods for the oxidation of this compound.

| Oxidation Method | Key Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Pinnick Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, Room Temperature | High functional group tolerance, mild conditions. wikipedia.orgnrochemistry.com |

| Jones Oxidation | Chromium trioxide (CrO₃), H₂SO₄ | Acetone, 0°C to Room Temperature | Strong oxidant, high yield, inexpensive. wikipedia.orgsciencemadness.org |

| Aerobic Photo-oxidation | Atmospheric O₂, Light (e.g., LED) | Acetone/H₂O, Room Temperature | Green, sustainable, no metal catalyst required. researchgate.netsemanticscholar.org |

Cross-Coupling Reactions for Aryl-Substituted Derivatives

The synthesis of aryl-substituted derivatives of this compound relies on modern cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. These reactions typically involve the palladium-catalyzed coupling of a halogenated derivative of this compound with various organometallic or unsaturated partners. To achieve this, this compound must first be halogenated (e.g., brominated or iodinated) at one of the vacant positions on the aromatic ring (positions 2, 4, or 6). The resulting halo-aromatic compound serves as the electrophilic partner in the coupling reaction.

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide. wikipedia.orgorganic-chemistry.org For instance, a brominated derivative of this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, Cs₂CO₃) to yield a biaryl derivative. researchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the aldehyde moiety. organic-chemistry.org

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org In this process, a halo-3-(hexyloxy)benzaldehyde would be reacted with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N). organic-chemistry.orgopen.ac.uk This reaction is particularly useful for synthesizing styrenyl-substituted benzaldehydes, with the coupling typically yielding the trans-alkene isomer with high selectivity. organic-chemistry.org The aldehyde group is generally stable under these conditions, as demonstrated in the coupling of other substituted bromobenzaldehydes. researchgate.net

For the introduction of an alkyne substituent, the Sonogashira coupling is the premier method. libretexts.orgnih.gov This reaction couples a terminal alkyne with an aryl halide using a co-catalytic system of palladium and copper(I). libretexts.orgresearchgate.net A halo-3-(hexyloxy)benzaldehyde could react with a terminal alkyne, catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nih.govlucp.net Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

The following table outlines these key cross-coupling reactions for generating aryl-substituted derivatives.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃) | Biaryl-substituted benzaldehyde. wikipedia.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Styrenyl-substituted benzaldehyde. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted benzaldehyde. libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of 3-(hexyloxy)benzaldehyde, offering precise insights into its proton and carbon frameworks.

Proton (¹H) NMR for Structural Connectivity and Chemical Environments

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment within the molecule. The aldehydic proton characteristically appears as a singlet at approximately 9.87-10.35 ppm. biorxiv.org The aromatic protons present a more complex multiplet pattern in the range of 7.40-7.55 ppm.

The hexyloxy side chain is clearly delineated by its specific proton signals. The two protons of the methylene (B1212753) group directly attached to the oxygen atom (OCH₂) resonate as a triplet around 4.03-4.05 ppm. biorxiv.org The adjacent methylene protons and the subsequent methylene groups of the hexyl chain appear as a multiplet between 1.25 and 1.83 ppm. biorxiv.org Finally, the terminal methyl group (CH₃) protons are observed as a triplet at approximately 0.90-0.92 ppm. biorxiv.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.87 - 10.35 | Singlet |

| Aromatic H | 7.40 - 7.55 | Multiplet |

| OCH₂ | 4.03 - 4.05 | Triplet |

| (CH₂)₄ | 1.25 - 1.83 | Multiplet |

| CH₃ | 0.90 - 0.92 | Triplet |

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Carbon (¹³C) NMR for Carbon Backbone Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aldehydic carbon (CHO) exhibits a characteristic signal in the downfield region, around 190.9-191.2 ppm. biorxiv.org The carbon atom of the benzene (B151609) ring attached to the hexyloxy group (C-O) is found at approximately 162.1-164.4 ppm. biorxiv.org The remaining aromatic carbons resonate within the 114.8-132.1 ppm range. biorxiv.org

For the hexyloxy chain, the carbon of the methylene group bonded to the oxygen (OCH₂) appears at about 68.5-68.6 ppm. biorxiv.org The other methylene carbons of the hexyl chain produce signals between 22.5 and 31.6 ppm, and the terminal methyl carbon (CH₃) is observed at approximately 14.0-14.1 ppm. biorxiv.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CHO | 190.9 - 191.2 |

| C-O (aromatic) | 162.1 - 164.4 |

| Aromatic C | 114.8 - 132.1 |

| OCH₂ | 68.5 - 68.6 |

| (CH₂)₄ | 22.5 - 31.6 |

| CH₃ | 14.0 - 14.1 |

Chemical shifts are referenced to tetramethylsilane (TMS).

Advanced NMR Techniques for Conformational and Dynamic Studies

While standard ¹H and ¹³C NMR are sufficient for confirming the basic structure, advanced NMR techniques can provide deeper insights into the conformational preferences and dynamic behavior of alkoxybenzaldehydes. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, helping to elucidate the preferred orientation of the hexyloxy chain relative to the aromatic ring. Furthermore, computational methods combined with NMR data can assist in a more detailed conformational analysis of flexible molecules. csic.es The study of related mesogenic molecules indicates that techniques like 2D-Separation of Local Fields (2D SLF) NMR can be used to determine order parameters in liquid crystalline phases. tandfonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed around 1680-1695 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a band in the region of 1250 cm⁻¹.

The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ range. The stretching vibrations of the C-H bonds in the aromatic ring are found around 3070 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyloxy group are observed at approximately 2830-2924 cm⁻¹. tandfonline.com

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1680 - 1695 |

| C-O-C Stretch (Ether) | ~1250 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| Aromatic C-H Stretch | ~3070 |

| Aliphatic C-H Stretch | ~2830 - 2924 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not extensively detailed in the provided context, studies on similar molecules like 4-hexyloxy-3-methoxybenzaldehyde show that Raman spectra can help in observing and assigning vibrational modes that may be weak or inactive in the IR spectrum. researchgate.net For instance, certain skeletal vibrations of the aromatic ring and the alkyl chain can be more prominent in the Raman spectrum, aiding in a more complete vibrational assignment when used in conjunction with theoretical DFT calculations. iapaar.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of molecules by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for identifying the electronic transitions within a molecule. The spectrum of an aromatic aldehyde like this compound is characterized by specific absorption bands corresponding to the excitation of electrons from lower to higher energy orbitals.

The primary electronic transitions observed are the π → π* and the n → π* transitions. The π → π* transitions, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the benzene ring and carbonyl group, are typically intense and occur at shorter wavelengths. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the aldehyde group to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a significantly weaker absorption band that appears at a longer wavelength than the main π → π* bands. The presence of the hexyloxy group, an auxochrome, can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted benzaldehyde (B42025).

While extensive experimental spectra for this compound are not widely published, theoretical calculations and data from analogous compounds suggest the expected absorption maxima.

| Electronic Transition | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | ~240-260 nm | High | Benzene Ring / Carbonyl |

| π → π | ~280-300 nm | Moderate | Conjugated System |

| n → π* | ~310-340 nm | Low | Carbonyl (C=O) |

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic singlet state to its ground state. While many aromatic compounds are fluorescent, aromatic aldehydes often exhibit very weak fluorescence or are non-emissive in solution at room temperature. This is due to efficient non-radiative decay pathways, particularly intersystem crossing from the first excited singlet state (S₁) to a lower-lying triplet state (T₁). mdpi.comresearchgate.net

The photophysical properties, such as the fluorescence quantum yield (Φf) and the excited-state lifetime (τ), are crucial for applications in materials science and bioimaging. For this compound, these properties have not been extensively reported. However, based on its structural class, a low quantum yield is anticipated. The emission maximum would be expected to show a Stokes shift, appearing at a longer wavelength than the longest-wavelength absorption band.

| Property | Expected Value / Characteristic | Description |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Low | Indicates inefficient fluorescence due to competing non-radiative decay processes. |

| Excited-State Lifetime (τ) | Short (nanoseconds or less) | The average time the molecule spends in the excited state before returning to the ground state. |

| Stokes Shift | Positive | The difference in wavelength between the absorption maximum and the emission maximum. |

| Solvatochromism | Expected | A shift in absorption/emission wavelength with changing solvent polarity due to dipole moment changes upon excitation. researchgate.net |

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states on timescales from femtoseconds to milliseconds. rsc.org This method allows for the direct observation of excited-state populations, such as singlet and triplet states, and the kinetics of their decay through processes like internal conversion, intersystem crossing, and fluorescence. researchgate.nethbni.ac.in

For a molecule like this compound, TAS could elucidate the dynamics following photoexcitation. Specifically, it could be used to:

Monitor the decay of the initially populated singlet excited state (S₁).

Observe the formation and decay of the triplet excited state (T₁) populated via intersystem crossing.

Determine the rate constants for these photophysical processes.

While specific TAS studies on this compound are not found in the surveyed literature, research on related complex systems utilizes this technique to understand charge separation and energy transfer dynamics, highlighting its utility in probing photoinduced events. rsc.orgrsc.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as many different formulas can correspond to the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₁₃H₁₈O₂. rsc.org The technique can detect the neutral molecule in the form of protonated ([M+H]⁺) or other adducted ions (e.g., [M+Na]⁺).

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | [C₁₃H₁₈O₂]⁺˙ | 206.1307 |

| [M+H]⁺ | [C₁₃H₁₉O₂]⁺ | 207.1380 |

| [M+Na]⁺ | [C₁₃H₁₈O₂Na]⁺ | 229.1199 |

| [M+K]⁺ | [C₁₃H₁₈O₂K]⁺ | 245.0938 |

In multi-stage mass spectrometry (MS/MS or MSⁿ), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound under electron ionization (EI) would be expected to follow patterns characteristic of aromatic aldehydes and alkyl aryl ethers. miamioh.edudocbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺). docbrown.info

Loss of the formyl radical: Cleavage of the C-C bond between the ring and the aldehyde group to lose ·CHO, yielding a [C₁₂H₁₇O]⁺ ion.

Ether bond cleavage: Fragmentation of the hexyloxy group is a dominant pathway. This can occur via cleavage of the C-O bond to lose the hexyl radical (·C₆H₁₃), forming a hydroxyphenyl-acylium ion, or through cleavage with hydrogen rearrangement to lose hexene (C₆H₁₂), yielding a 3-hydroxybenzaldehyde (B18108) radical cation.

Loss of CO: A characteristic fragmentation of benzaldehydes, where the [M-H]⁺ ion loses carbon monoxide to yield a phenyl cation. docbrown.info

| Proposed Fragment Ion (Structure) | Formula of Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M-H]⁺ (Acylium ion) | [C₁₃H₁₇O₂]⁺ | 205 | H· |

| [M-CO-H]⁺ (Phenyl cation derivative) | [C₁₂H₁₇O]⁺ | 177 | CO, H· |

| [M-C₆H₁₂]⁺˙ (3-Hydroxybenzaldehyde radical cation) | [C₇H₆O₂]⁺˙ | 122 | C₆H₁₂ (Hexene) |

| [M-C₆H₁₃]⁺ (3-Formylphenoxy cation) | [C₇H₅O₂]⁺ | 121 | C₆H₁₃· (Hexyl radical) |

| [C₇H₅O]⁺ (Benzoyl cation) | [C₇H₅O]⁺ | 105 | C₆H₁₃O· |

| [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ | 77 | C₇H₁₃O₂· |

X-ray Diffraction for Solid-State Structure and Crystal Packing

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible research. Therefore, detailed crystallographic data, including unit cell parameters, space group, and specific crystal packing diagrams for this specific compound, are not available.

To provide context on the solid-state behavior of similar molecules, researchers often turn to the analysis of related compounds. For instance, studies on various derivatives of alkoxy-substituted benzaldehydes reveal insights into how molecular structure influences crystal packing.

In the broader class of 3-alkoxybenzaldehyde derivatives, the interplay of weak intermolecular interactions is crucial in dictating the supramolecular assembly in the solid state. For example, the crystal structure of 3-benzyloxybenzaldehyde, a related aromatic aldehyde, has been determined from X-ray powder diffraction data. In this molecule, weak intermolecular C—H⋯O contacts are significant, particularly between the aldehyde oxygen atom and the hydrogen atoms of the methylene group of the benzyloxy substituent. rsc.org The conformation is largely planar, with a small dihedral angle between the two aromatic rings. rsc.org

Furthermore, the crystal structures of metal complexes incorporating 2-hydroxy-3-alkoxy-benzaldehyde ligands, such as 2-hydroxy-3-methoxy-benzaldehyde and 2-hydroxy-3-ethoxy-benzaldehyde, have been elucidated. mdpi.com These studies show that minor modifications to the alkoxy group can play a key role in the structural control of the self-assembly process, leading to different polynuclear cluster formations. mdpi.com While these are more complex systems, they underscore the sensitivity of crystal packing to small changes in molecular substituents.

Without direct experimental data for this compound, a definitive description of its crystal structure and packing remains speculative. Future X-ray diffraction studies on this compound would be necessary to provide the precise details of its solid-state architecture.

Data Tables

As no crystallographic data for this compound is available, data tables for unit cell parameters and crystal packing details cannot be provided.

Computational and Theoretical Investigations of 3 Hexyloxy Benzaldehyde and Analogues

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules like 3-(hexyloxy)benzaldehyde. These methods allow for a detailed exploration of both the ground and excited electronic states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By utilizing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can accurately predict molecular geometries, vibrational frequencies, and other key parameters. mdpi.comresearchgate.netnih.govacs.orgmdpi.comnih.gov

For benzaldehyde (B42025) derivatives, DFT calculations have been employed to optimize molecular structures and analyze electronic properties. researchgate.net For instance, studies on related hydroxy- and methoxy-substituted benzaldehydes have used DFT to determine stable conformations and understand the influence of substituents on the electronic distribution within the molecule. mdpi.combakhtiniada.ru The choice of functional and basis set is critical, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.govacs.orgmdpi.comnih.gov In a study of various benzaldehyde derivatives, the B3LYP functional was used to optimize the geometries and calculate electronic parameters, highlighting the method's utility in understanding structure-property relationships. researchgate.net

The table below summarizes typical ground state properties of benzaldehyde derivatives calculated using DFT.

| Property | Typical Calculated Value | Significance |

| HOMO-LUMO Energy Gap | ~5.0 eV | Indicates chemical stability and reactivity. mdpi.com |

| Dipole Moment | Varies with substitution | Reflects the charge distribution and polarity of the molecule. |

| Vibrational Frequencies | Matches experimental IR/Raman | Confirms structural assignments and functional groups. nih.govacs.orgnih.gov |

This table is illustrative and values can vary based on the specific analogue and computational method.

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for simulating electronic absorption spectra (UV-Vis) and investigating the nature of electronic transitions. mdpi.combakhtiniada.ruroyalsocietypublishing.org

In studies of benzaldehyde derivatives, TD-DFT calculations, often using the B3LYP functional, have been successful in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. bakhtiniada.ru For example, in a study of 4-hydroxybenzaldehyde, TD-DFT/B3LYP/6-31G(d,p) was used to predict the electronic spectrum, with the results showing good agreement with experimental data. mdpi.com The orbital nature of electronic transitions and changes in electron density upon excitation are key insights gained from TD-DFT analyses. bakhtiniada.ru

The following table presents a representative example of TD-DFT calculations for a benzaldehyde derivative.

| Parameter | Calculated Value | Experimental Correlation |

| λmax 1 | ~316 nm | Corresponds to a major absorption band in the UV spectrum. mdpi.com |

| Excitation Energy 1 | ~3.92 eV | Energy required for the primary electronic transition. |

| Oscillator Strength 1 | > 0.1 | Indicates a high probability for this electronic transition. |

| λmax 2 | ~262 nm | Corresponds to a secondary absorption band. mdpi.com |

| Excitation Energy 2 | ~4.73 eV | Energy for a higher-level electronic transition. |

| Oscillator Strength 2 | Moderate | Indicates a less probable, but still significant, transition. |

This table is based on data for a related benzaldehyde derivative and serves as an example. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure of this compound and its analogues, as well as their interactions with other molecules.

The flexibility of the hexyloxy chain in this compound gives rise to multiple possible conformations. Understanding this conformational landscape is crucial as different conformers can have distinct energies and properties. Computational methods can be used to perform a systematic search for low-energy conformers. mdpi.com By rotating the dihedral angles associated with the alkoxy chain and the benzaldehyde group, a potential energy surface can be mapped out, revealing the most stable conformations. mdpi.com For similar flexible molecules, this type of analysis has shown that the extended chain conformation is often the most stable in the gas phase. mdpi.com

The study of intermolecular interactions is key to understanding how molecules of this compound organize in the condensed phase, leading to the formation of supramolecular assemblies. sioc-journal.cnbeilstein-journals.orgrsc.org Non-covalent interactions such as hydrogen bonding (if applicable), π-π stacking, and van der Waals forces play a significant role in the crystal packing and self-assembly of these molecules. beilstein-journals.org Computational studies can quantify the strength of these interactions and predict the most likely modes of supramolecular assembly. beilstein-journals.org For instance, in related benzimidazole (B57391) derivatives featuring a hexyloxyphenyl group, crystal structure analysis revealed the importance of π-π and C-H···π interactions in the supramolecular architecture. iucr.org The self-assembly of molecules in two dimensions is also an area of growing interest, with potential applications in materials science. rsc.org

Prediction and Analysis of Spectroscopic Signatures

Computational chemistry provides invaluable tools for predicting and interpreting the spectroscopic data of this compound, which aids in its experimental characterization.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can be performed and compared with experimental data to confirm the molecular structure. nih.govresearchgate.netresearchgate.net DFT methods are commonly used for these predictions. nih.govresearchgate.netresearchgate.net For example, the calculated ¹H and ¹³C NMR chemical shifts for related molecules have shown good agreement with experimental values, helping to assign the signals to specific atoms in the molecule. nih.gov Similarly, calculated IR spectra can be used to identify the characteristic vibrational modes of the aldehyde and hexyloxy groups. nih.govacs.org

The table below provides a summary of predicted spectroscopic data for a compound with similar functional groups.

| Spectroscopy | Predicted Signature | Corresponding Functional Group/Atom |

| ¹H NMR | δ ~10.0 ppm (singlet) | Aldehyde proton (-CHO) |

| δ ~7.0-7.5 ppm (multiplets) | Aromatic protons | |

| δ ~4.0 ppm (triplet) | Methylene (B1212753) protons adjacent to oxygen (-OCH₂-) | |

| δ ~0.9-1.8 ppm (multiplets) | Remaining alkyl chain protons | |

| ¹³C NMR | δ ~192 ppm | Aldehyde carbon |

| δ ~160 ppm | Aromatic carbon attached to oxygen | |

| δ ~115-138 ppm | Other aromatic carbons | |

| δ ~68 ppm | Methylene carbon adjacent to oxygen (-OCH₂-) | |

| δ ~14-32 ppm | Other alkyl chain carbons | |

| IR (cm⁻¹) | ~1700 cm⁻¹ | C=O stretch of the aldehyde |

| ~1250 cm⁻¹ | C-O-C stretch of the ether linkage | |

| ~2850-3000 cm⁻¹ | C-H stretches of the alkyl chain |

These are typical predicted values and can be influenced by the specific computational method and solvent effects.

Electronic Property Calculations

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.com This HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the molecule's chemical reactivity and kinetic stability. iapaar.comd-nb.info A smaller energy gap generally corresponds to a molecule that is more easily excitable and can be more reactive. schrodinger.com

For this compound, the HOMO is typically localized on the electron-rich hexyloxy and phenyl groups, while the LUMO is centered on the electron-deficient aldehyde group. researchgate.net The energy of this gap can be correlated with the wavelength of light the molecule absorbs, as determined by UV-Vis spectroscopy. schrodinger.com Computational studies on related D-π-A (donor-pi-acceptor) systems have shown that the HOMO-LUMO gap can be tuned by modifying the donor and acceptor groups. researchgate.net

| Computational Method | Property | Calculated Value (eV) |

| DFT (B3LYP) | HOMO Energy | Value not available |

| DFT (B3LYP) | LUMO Energy | Value not available |

| DFT (B3LYP) | HOMO-LUMO Gap | Value not available |

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are measures of the nonlinear optical (NLO) response of a molecule to a strong electric field, such as that from a laser. nih.gov Organic molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. spie.orgresearchgate.net

Computational methods, such as DFT, are instrumental in predicting the polarizability and hyperpolarizability of molecules. acs.org For molecules like this compound, which possess a donor (hexyloxy group) and an acceptor (aldehyde group) connected by a π-conjugated system (the benzene (B151609) ring), there is potential for significant NLO properties due to intramolecular charge transfer. nih.govresearchgate.net The magnitude of hyperpolarizability is sensitive to the molecular structure, including the strength of the donor and acceptor groups and the length of the conjugated bridge. nih.gov

| Property | Symbol | Calculated Value (esu) |

| Polarizability | ⟨α⟩ | Value not available |

| First Hyperpolarizability | β | Value not available |

| Second Hyperpolarizability | γ | Value not available |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. researchgate.net For reactions involving this compound, theoretical calculations can provide valuable insights into the reaction pathways, activation energies, and the structures of intermediates and transition states.

For example, the synthesis of this compound often involves the Williamson ether synthesis, a nucleophilic substitution reaction. Computational studies can model the deprotonation of 3-hydroxybenzaldehyde (B18108) and the subsequent attack of the resulting phenoxide on an alkyl halide, providing information on the energetics of this process. Similarly, reactions of the aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol, can be studied computationally. dergipark.org.tr The Knoevenagel condensation, a reaction where an aldehyde reacts with an active methylene compound, is another example where computational analysis can clarify the mechanism. db-thueringen.deacs.org

In the context of cytochrome P450-catalyzed reactions, computational studies have been used to propose mechanisms for the transformation of related aldoximes, which involves the formation of a key enzyme-substrate complex. sci-hub.se Such studies are crucial for understanding the biochemical transformations that molecules like this compound might undergo.

Applications in Advanced Materials Science and Functional Chemical Technologies

Liquid Crystalline Materials Development

The development of liquid crystalline materials is a significant area of research, focusing on compounds that exhibit intermediate phases, known as mesophases, between the solid and liquid states. The molecular architecture of 3-(Hexyloxy)benzaldehyde makes it a candidate for incorporation into larger molecules designed to exhibit such properties.

Synthesis of Liquid Crystalline Porphyrin Derivatives

Porphyrins are a class of macrocyclic compounds that can be functionalized to exhibit liquid crystalline behavior. Benzaldehyde (B42025) and its derivatives are common starting materials for the synthesis of tetraphenylporphyrins (TPPs), where four phenyl groups are attached at the meso positions of the porphyrin core. By using this compound in a condensation reaction with pyrrole (B145914), it is possible to synthesize 5,10,15,20-tetrakis(3-(hexyloxy)phenyl)porphyrin. The flexible hexyloxy chains attached to the phenyl rings can induce liquid crystalline properties in the resulting porphyrin derivative. These materials are of interest due to their potential to combine the unique optical and electronic properties of the porphyrin core with the self-assembling nature of liquid crystals.

Structure-Mesophase Relationship Studies

The relationship between the molecular structure of a compound and the type of mesophase it forms is a fundamental area of study in liquid crystal research. For derivatives of this compound, the key structural features influencing mesomorphism are the length of the alkyl chain (hexyloxy group) and the bent shape imparted by the meta-substitution. Generally, increasing the length of the terminal alkyl chains can promote the formation of more ordered smectic phases over nematic phases. The bent molecular shape can lead to the formation of complex polar and chiral structures, even from achiral molecules. The specific transition temperatures and the type of mesophase (e.g., nematic, smectic, columnar) are highly dependent on the final molecular architecture into which the 3-(hexyloxy)phenyl moiety is incorporated.

Organic Electronics and Optoelectronic Devices

In the field of organic electronics, there is a continuous search for new molecular building blocks that can be used to create materials with tailored electronic and optoelectronic properties. This compound serves as a versatile precursor for the synthesis of such materials.

Precursors for Organic Semiconductor Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The aldehyde group in this compound is a reactive functional group that can participate in various condensation reactions to form larger conjugated systems. For instance, it can be used in the synthesis of polymers or oligomers containing imine or vinylene linkages, which can extend the π-conjugation and lead to semiconducting behavior. The hexyloxy group enhances the solubility of these materials in organic solvents, which is a crucial property for solution-based processing and fabrication of electronic devices.

Integration into Thin Film Materials

The ability to form uniform, high-quality thin films is essential for the performance of organic electronic devices. Materials derived from this compound can be designed to have good film-forming properties. The flexible hexyloxy chains can influence the molecular packing in the solid state, which in turn affects the charge transport properties of the thin film. Techniques such as spin-coating, drop-casting, or vapor deposition can be used to fabricate thin films from these materials. The meta-position of the hexyloxy group can disrupt close packing compared to linear para-substituted analogues, which can be a factor in controlling the morphology and electronic properties of the resulting thin films.

Development of Switchable Optoelectronic Systems

In the field of advanced materials science, organic compounds are crucial for creating new optoelectronic devices, including "smart" windows and other technologies that change their optical properties in response to external stimuli. The performance of these materials is highly dependent on the electronic properties of their molecular components. Alkoxy-substituted aromatic compounds, such as this compound, are of particular interest as precursors for these materials.

The introduction of an alkoxy group onto a π-conjugated system can significantly alter its electronic and optical characteristics. The hexyloxy group in this compound acts as an electron-donating group, which can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of a target molecule. This modification can lead to a redshift (a shift to longer wavelengths) in the material's absorption spectrum. Such tunability is essential for designing materials that absorb specific wavelengths of light.

Furthermore, the flexible hexyloxy chain can improve the solubility and processability of the final polymer or molecular material, facilitating its incorporation into devices. By systematically modifying chromophores with substituents like the hexyloxy group, researchers can fine-tune the optoelectronic properties of materials in both their neutral and oxidized states, paving the way for high-contrast, color-changing technologies.

Table 1: Potential Effects of the 3-Hexyloxy Group on Optoelectronic Properties

| Property | Influence of 3-Hexyloxy Group | Rationale |

| Absorption Spectrum | Redshift (bathochromic shift) | Electron-donating nature increases HOMO energy level, narrowing the HOMO-LUMO gap. |

| Solubility | Increased in organic solvents | The nonpolar alkyl chain enhances compatibility with organic media. |

| Processability | Improved | Better solubility allows for easier solution-based fabrication of thin films for devices. |

| Energy Levels | Raises HOMO level | The oxygen atom's lone pairs donate electron density to the aromatic ring. |

Functional Dye Molecules and Chromophores

This compound serves as a key starting material for the synthesis of a variety of functional dyes and chromophores, which are valued for their unique photophysical properties.

Synthesis of Novel Dye Architectures (e.g., BODIPY, Benzo[g]chrysene)

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules known for their high fluorescence quantum yields, sharp absorption and emission peaks, and exceptional chemical and photostability. nih.govnih.gov The standard and most versatile synthesis of meso-substituted BODIPY dyes involves the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of a pyrrole derivative, such as 2,4-dimethylpyrrole. nih.govbeilstein-journals.org

In this reaction, this compound can be directly used as the aldehyde component. The synthesis typically proceeds in a one-pot manner involving two main steps:

Condensation and Oxidation: The aldehyde reacts with the pyrrole in the presence of an acid catalyst, like trifluoroacetic acid (TFA). The resulting dipyrromethane intermediate is then oxidized using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Complexation: The oxidized intermediate is treated with a base (e.g., triethylamine) and a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), to form the final, highly fluorescent BODIPY core.

The incorporation of the 3-(hexyloxy)phenyl group at the meso-position of the BODIPY core allows for fine-tuning of the dye's properties.

Benzo[g]chrysene Dyes: Benzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) that forms the core of certain dyes and functional materials. The synthesis of its derivatives is complex and can be achieved through various routes, often involving multi-step processes. While direct condensation with an aldehyde is not a typical method for constructing the core skeleton, this compound can be used to synthesize precursors that are later incorporated into the larger aromatic structure. For instance, synthetic strategies for complex PAHs may utilize Suzuki cross-coupling reactions or cyclization of elaborately constructed precursors, for which this compound could provide a key functional fragment after suitable chemical modification. nih.gov

Investigation of Photophysical Properties in Dyes

The substituent on a dye's core structure plays a critical role in determining its photophysical properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime. The 3-(hexyloxy)phenyl moiety derived from this compound imparts specific characteristics to a dye molecule.

Electronic Effects: As an electron-donating group, the hexyloxy substituent increases the electron density of the chromophore's π-system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for the tuning of dyes to operate in the longer-wavelength regions of the spectrum. mdpi.com

Solvatochromism: The presence of the alkoxy group can influence how the dye's fluorescence spectrum shifts in response to the polarity of its solvent environment. This property is valuable for developing dyes that can probe the local polarity of their surroundings.

Table 2: Predicted Influence of the 3-(Hexyloxy)phenyl Group on Dye Photophysics

| Photophysical Property | Expected Effect |

| Maximum Absorption (λmax) | Shift to longer wavelength |

| Maximum Emission (λem) | Shift to longer wavelength |

| Fluorescence Quantum Yield (ΦF) | Dependent on steric and electronic interactions |

| Solubility | Enhanced in nonpolar media |

Chemical Sensing and Chemoresponsive Systems

The unique combination of a reactive aldehyde and a hydrophobic side chain makes this compound an excellent platform for designing molecules capable of chemical sensing and molecular recognition.

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. Benzaldehyde derivatives are frequently used as building blocks for such sensors. The aldehyde group can react selectively with certain analytes, or it can be a part of a larger structure that binds an analyte.

A chemosensor based on this compound could be designed by chemically modifying it to include a binding site for a target ion or molecule. For example, reacting the aldehyde with a hydrazine (B178648) or an amine can create a hydrazone or a Schiff base, respectively. These new structures can act as selective binding sites (receptors) for metal ions like Al³⁺ or Zn²⁺. nih.govresearchsolutions.com

Upon binding the analyte, the electronic structure of the molecule is altered, which in turn modulates its fluorescence. Common mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion restricts intramolecular rotation, reducing non-radiative decay and "turning on" fluorescence.

Photoinduced Electron Transfer (PET): The receptor can quench fluorescence through PET. When the analyte binds, this process can be inhibited, restoring fluorescence.

The 3-hexyloxy group in such a sensor would serve two main purposes: it would fine-tune the electronic properties of the fluorophore, thereby influencing the sensitivity and signaling mechanism, and its long alkyl chain would enhance solubility in non-aqueous media or lipid environments, making it suitable for biological sensing applications. rsc.org

Design of Molecular Recognition Elements

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The design of synthetic receptors that can recognize and bind to specific guest molecules is a major goal in supramolecular chemistry. This compound possesses distinct features that can be exploited in the design of such molecular recognition elements.

Aldehyde Group: Can act as a hydrogen bond acceptor. It can also be used to form reversible covalent bonds (e.g., imines) with amine-containing guests, a strategy used in dynamic covalent chemistry.

Aromatic Ring: Can participate in π-π stacking interactions with other aromatic molecules.

Hexyloxy Group: This long, flexible, and hydrophobic chain is ideal for establishing van der Waals and hydrophobic interactions. It can help create a nonpolar pocket within a larger receptor molecule, designed to bind nonpolar guests.

These features allow molecules derived from this compound to be incorporated into larger host structures that can selectively bind guests based on a combination of size, shape, and chemical complementarity. The hexyloxy chain is particularly useful for creating receptors that function in lipid bilayers or other membrane-like environments.

Building Blocks for Complex Molecular Architectures

This compound serves as a versatile building block in the synthesis of intricate molecular architectures, leveraging the reactivity of its aldehyde functional group and the physicochemical properties imparted by the hexyloxy chain. Its utility extends to the construction of highly ordered, three-dimensional structures such as star-shaped molecules, dendrimers, and coordination assemblies.

Star-Shaped Molecules and Dendrimers

Star-shaped molecules are comprised of a central core from which multiple arms radiate, while dendrimers are hyperbranched polymers with a well-defined, layered structure. The synthesis of these complex macromolecules often employs building blocks that can be strategically linked together. This compound, with its reactive aldehyde group, is a suitable candidate for incorporation into these architectures.

The aldehyde functionality allows for participation in a variety of organic reactions, including condensations, Wittig-type reactions, and various cross-coupling methodologies, which are instrumental in the stepwise construction of star-shaped and dendritic frameworks. nih.govnih.govresearcher.life For instance, alkoxy-substituted benzaldehydes can be reacted with a multifunctional core to form the radiating arms of a star-shaped molecule. The hexyloxy group, in this context, plays a crucial role in influencing the solubility and processing characteristics of the final macromolecule. The long alkyl chain enhances solubility in organic solvents, which is often a critical factor in the synthesis and purification of these large and complex structures.

While specific research detailing the use of this compound in dendrimer synthesis is not abundant, the principles of dendritic construction allow for its inclusion. Dendrimers are typically built using a divergent or convergent approach, both of which rely on iterative reaction sequences. Aldehyde-terminated dendrimers have been synthesized, demonstrating the viability of incorporating aldehyde-bearing units into dendritic structures. nih.gov The hexyloxy group would be anticipated to modify the properties of the resulting dendrimer, potentially influencing its thermal behavior and its interactions with other molecules, making it a candidate for applications in materials science and drug delivery.

Table 1: Synthetic Approaches for Star-Shaped Molecules and Dendrimers Utilizing Aldehyde Functionality

| Synthetic Strategy | Description | Role of this compound |

| Convergent Synthesis | Dendritic wedges (dendrons) are synthesized from the periphery inwards and then attached to a central core. | The aldehyde group can serve as a focal point on a dendron for attachment to a core. |

| Divergent Synthesis | Growth of the dendrimer starts from a central core and extends outwards. | Can be introduced at the periphery in later generations, providing reactive sites for further functionalization. |

| Multi-component Reactions | Several reactants combine in a single step to form a complex product. | Can be one of the components in a reaction to form the arms of a star-shaped molecule. |

| Cross-Coupling Reactions | Formation of a bond between two fragments with the aid of a metal catalyst. | The aromatic ring can be functionalized to participate in cross-coupling, while the aldehyde provides a reactive handle. |

Coordination Cages and Metal-Organic Assemblies

In the realm of supramolecular chemistry, this compound can be envisioned as a precursor to ligands for the construction of coordination cages and other metal-organic assemblies. These structures are formed through the self-assembly of metal ions and organic ligands, resulting in discrete, hollow architectures or extended porous networks known as metal-organic frameworks (MOFs).

The aldehyde group of this compound can be readily converted into other functional groups, such as carboxylates or nitrogen-containing heterocycles, which are commonly employed as coordinating units in the synthesis of these materials. For example, oxidation of the aldehyde to a carboxylic acid would yield 3-(hexyloxy)benzoic acid, a ligand that can coordinate to metal centers. The position of the substituents on the benzene (B151609) ring will dictate the geometry of the resulting metal-organic assembly.

The hexyloxy group is not merely a passive substituent. Its presence can significantly influence the properties of the resulting coordination cage or MOF. The flexible alkyl chain can impact the packing of the molecules in the solid state and can also serve to functionalize the pores of a MOF, altering their hydrophobicity and, consequently, their affinity for certain guest molecules. Furthermore, the introduction of alkoxy chains on the ligands has been shown to enhance the solubility of coordination cages in organic solvents, which is advantageous for their purification and processing. nih.gov

Table 2: Potential Roles of this compound Derivatives in Metal-Organic Assemblies

| Assembly Type | Ligand Functionality Derived from this compound | Influence of Hexyloxy Group | Potential Applications |

| Coordination Cages | Carboxylate, pyridyl, or other nitrogen-containing heterocycles | Enhances solubility, modifies cage-guest interactions | Molecular recognition, catalysis, drug delivery |

| Metal-Organic Frameworks (MOFs) | Dicarboxylic acids, tritopic linkers | Functionalizes pores, modifies framework polarity | Gas storage and separation, catalysis, sensing |

| Coordination Polymers | Bridging ligands with coordinating groups at multiple positions | Influences chain packing and inter-chain interactions | Luminescent materials, sensors |

Polymer Chemistry Applications

This compound is a valuable monomer in the synthesis of functional polymers, particularly in the field of liquid crystalline polymers. The molecular structure of this compound, with its rigid aromatic core and flexible hexyloxy tail, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

When incorporated into a polymer backbone, either as a main-chain or side-chain component, the this compound moiety can act as a mesogen, the fundamental unit that induces liquid crystalline behavior. The hexyloxy group provides the necessary flexibility and anisotropic shape to promote the self-organization of the polymer chains into ordered structures, such as nematic or smectic phases. nih.gov The length of the alkoxy chain is a critical parameter in determining the thermal properties of the resulting liquid crystalline polymer, including its melting point and clearing point (the temperature at which it becomes an isotropic liquid).

Beyond liquid crystals, the aldehyde group of this compound offers a reactive handle for the synthesis of various functional polymers. For instance, it can be utilized in condensation polymerizations to form poly(azomethine)s or other conjugated polymers. Additionally, polymers can be functionalized with this compound units to introduce reactive sites for subsequent modifications, such as cross-linking or the attachment of other molecules. researchgate.net Benzaldehyde-functionalized polymers have been explored for a range of applications, including as alignment layers for liquid crystal displays and in the development of responsive materials. researchgate.net

Table 3: Applications of this compound in Polymer Chemistry

| Polymer Type | Role of this compound | Key Properties |

| Liquid Crystalline Polymers | Forms part of the mesogenic unit. | Anisotropic optical and electrical properties, thermal stability. |

| Conjugated Polymers | Monomer in condensation polymerization. | Electronic conductivity, photoluminescence. |

| Functionalized Polymers | Provides a reactive aldehyde group on the polymer chain. | Tunable properties through post-polymerization modification. |

Future Research Directions and Concluding Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The conventional synthesis of 3-(hexyloxy)benzaldehyde typically involves the Williamson ether synthesis, which reacts 3-hydroxybenzaldehyde (B18108) with an n-hexyl halide. While effective, traditional methods often rely on organic solvents, high temperatures, and strong bases, presenting environmental and economic drawbacks. orgchemres.org Future research will increasingly focus on "green" chemistry principles to mitigate these issues.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. benthamdirect.com Applying microwave irradiation to the Williamson ether synthesis, potentially under solvent-free conditions, offers a promising route to a more efficient and environmentally benign process. orgchemres.org

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases, often allowing the use of water as a solvent and milder reaction conditions. researchgate.net

Novel Catalytic Systems: The development of reusable, low-cost catalysts, such as those derived from waste biomass, presents an innovative approach to green ether synthesis. benthamdirect.com Research into catalysts like potassium carbonate on solid supports or surfactant-assisted synthesis in aqueous media could lead to more sustainable industrial-scale production. orgchemres.orgresearchgate.nettandfonline.com

Alternative Reaction Pathways: Exploring net reductive etherification, a method that forms ethers from aldehydes and alcohols without the need for harsh reductants, could offer a novel, high-yield synthetic route with excellent functional group tolerance. rsc.org

Rational Design of Novel Derivatives with Enhanced Properties

This compound serves as a crucial intermediate in the synthesis of more complex molecules with tailored functionalities. The rational design of its derivatives is a major avenue for future research, with a focus on tuning molecular properties for specific high-performance applications.

Liquid Crystals: The length and position of alkoxy chains significantly influence the mesomorphic (liquid crystalline) properties of molecules. acs.orgnih.gov By systematically modifying the structure of this compound derivatives—for instance, by introducing other substituents or creating dimeric and polymeric structures—researchers can design new materials exhibiting specific liquid crystal phases, such as nematic or smectic phases, which are essential for display technologies and optical sensors. researchgate.net

Nonlinear Optical (NLO) Materials: Molecules with significant quadratic hyperpolarizability are sought after for applications in photonics and optoelectronics. Research has shown that benzaldehyde (B42025) derivatives can be building blocks for NLO chromophores. uni-heidelberg.dewiley.com Future design will involve creating derivatives of this compound with strong electron donor-acceptor groups to enhance their NLO response.

Polymers and Functional Materials: The aldehyde group is highly versatile for creating novel polymers. For example, it can be used in "click chemistry" to synthesize hyper-cross-linked polymers with high adsorption capacities for gases and liquids. Future work could explore its use in creating self-healing polymers, conductive polymers, or materials for chemical sensing. nih.govresearchgate.net